
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene, also known as DBDFM, is a chemical compound that has gained attention in the scientific community for its potential use in various fields.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. However, one limitation is that it can be difficult to handle due to its high reactivity.
Zukünftige Richtungen
There are several future directions for the use of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene has also shown potential as a tool for studying the structure and function of specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene and its potential applications in various fields.
Conclusion
In conclusion, 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene have been discussed in this paper. Further research is needed to fully understand the potential of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene in various fields.
Synthesemethoden
The synthesis of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene involves the reaction of 4-bromo-2-(difluoromethyl)phenol with difluoromethyl ether in the presence of a base. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene has been used in scientific research for its potential applications in various fields. One of the major areas of interest is in the development of new drugs. 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene has been shown to have potential as a scaffold for the development of novel drugs due to its unique chemical structure.
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-6(14-8(12)13)5(3-4)7(10)11/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWCWNNZYSBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
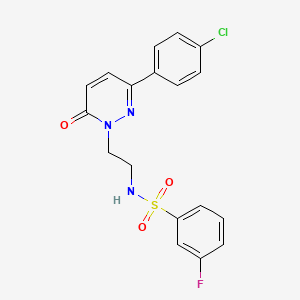
![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2742812.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)

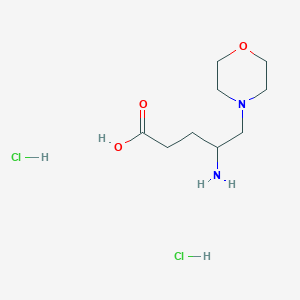

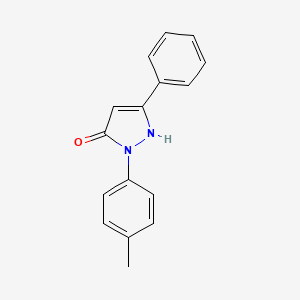

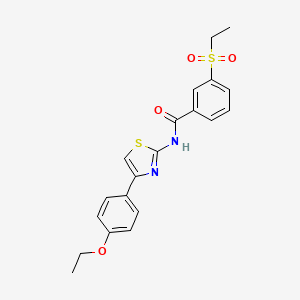
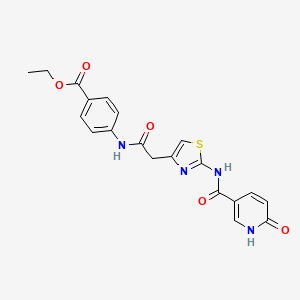
![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)
![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)